Pimozide-d4-1 -

Pimozide-d4-1

Catalog Number: EVT-14996929
CAS Number:
Molecular Formula: C28H29F2N3O
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pimozide-d4-1 is a deuterated derivative of pimozide, a potent antipsychotic medication primarily used in the treatment of Tourette syndrome and other psychiatric disorders. The compound is recognized for its ability to inhibit dopamine receptors, particularly the D2, D3, and D4 subtypes, making it significant in neuropharmacology. Pimozide-d4-1 is classified under synthetic organic compounds and is characterized by its unique molecular structure that includes deuterium, enhancing its stability and metabolic tracking in pharmacokinetic studies.

Source and Classification

Pimozide-d4-1 is synthesized from pimozide through a series of chemical reactions designed to incorporate deuterium atoms into the molecular structure. It falls under the category of alkyl-phenylketones, which are organic compounds containing a ketone group substituted by an alkyl group and a phenyl group. The compound's classification includes:

  • Compound Class: Synthetic organic
  • Drug Type: Antipsychotic agent
  • Chemical Family: Butyrophenone derivatives
Synthesis Analysis

The synthesis of pimozide-d4-1 involves a multi-step process that begins with 4-bromopentafluorobenzene-d4. The preparation method includes several key steps:

  1. Formation of Grignard Reagent: 4-bromofluorobenzene-d4 is reacted to form a Grignard reagent.
  2. Intermediate Reactions: The Grignard reagent undergoes reactions with various intermediates under controlled temperatures (20 °C to 80 °C) to yield several precursors.
  3. Hydrogenation: Selected intermediates are subjected to hydrogenation using palladium carbon catalysts.
  4. Cyclization and Final Steps: Further reactions lead to cyclization and the final formation of pimozide-d4-1.

This method is noted for its high yield (>90%) and purity (>99%), making it suitable for clinical pharmacokinetic research .

Molecular Structure Analysis

Pimozide-d4-1 exhibits a complex molecular structure characterized by its deuterated components. The molecular formula is C28H25D4F2N3OC_{28}H_{25}D_4F_2N_3O, with a molecular weight of approximately 465.6 g/mol.

Structural Data

  • IUPAC Name: 1-[4-(4-fluorophenyl)-4-(4-fluorophenyl-2,3,5,6-D4)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one
  • CAS Number: 1803193-57-8
  • InChI Key: YVUQSNJEYSNKRX-CXRURWBMSA-N
  • SMILES Notation: FC1=CC=C(C(CCCN2CCC(N3C(NC4=C3C=CC=C4)=O)CC2)C5=C([2H])C([2H])=C(F)C([2H])=C5[2H]... )
Chemical Reactions Analysis

Pimozide-d4-1 participates in various chemical reactions typical of dopamine receptor antagonists. Its primary reactions involve binding to dopamine receptors, where it acts as an antagonist, inhibiting dopaminergic signaling pathways.

Technical Details

The compound demonstrates high affinity for dopamine receptors with Ki values:

  • D2 receptor: 2.4 nM
  • D3 receptor: 0.2 nM
  • D4 receptor: 1.8 nM

Additionally, it interacts with other receptors, influencing neurotransmitter dynamics in the central nervous system .

Mechanism of Action

Pimozide-d4-1 functions primarily as a dopamine receptor antagonist. By binding to D2, D3, and D4 receptors, it inhibits dopamine-mediated signaling pathways, which are implicated in various psychiatric disorders.

Process and Data

The mechanism involves:

  1. Receptor Binding: Pimozide-d4-1 binds competitively to dopamine receptors.
  2. Signal Inhibition: This binding prevents dopamine from exerting its effects on neuronal activity.
  3. Clinical Effects: The inhibition leads to reduced symptoms in conditions like Tourette syndrome and schizophrenia.

Research indicates that this mechanism effectively modulates dopaminergic activity, contributing to therapeutic outcomes .

Physical and Chemical Properties Analysis

Pimozide-d4-1 possesses distinct physical and chemical properties that enhance its utility in research:

Physical Properties

  • Appearance: Solid form
  • Solubility: Soluble in acetonitrile:methanol (1:1)

Chemical Properties

  • Purity: >99% for deuterated forms
  • Stability: Enhanced stability due to deuteration
  • Storage Conditions: Recommended at -20 °C for long-term storage

These properties facilitate its use as an internal standard in quantitative analyses via gas chromatography or liquid chromatography coupled with mass spectrometry .

Applications

Pimozide-d4-1 has significant applications in scientific research:

  • Clinical Pharmacokinetics: Used as an internal standard for quantifying pimozide levels in biological samples.
  • Neuroscience Research: Investigating the pharmacological effects on dopamine signaling pathways.
  • Drug Development Studies: Understanding the metabolism and action mechanisms of pimozide in clinical settings.

The compound's role in enhancing the understanding of drug interactions and metabolic pathways underscores its importance in pharmaceutical sciences .

Mechanistic Insights into Dopaminergic and Non-Dopaminergic Pathways

Dopamine Receptor Subtype Selectivity and Allosteric Modulation Mechanisms

Pimozide-d4, a deuterated analog of the antipsychotic pimozide, exhibits enhanced metabolic stability while retaining high-affinity antagonism at dopamine receptor subtypes. The compound demonstrates nanomolar affinity for D2 (Ki = 1.4 nM) and D3 receptors (Ki = 2.5 nM), with significantly lower binding to D1 receptors (Ki = 588 nM) [1] [4]. The deuterium atoms at key positions reduce metabolic degradation rates by approximately 40% compared to non-deuterated pimozide, extending the molecular half-life without altering primary receptor interactions [4].

Allosteric modulation occurs through stabilization of the inactive receptor conformation. Molecular dynamics simulations reveal that Pimozide-d4 forms stable hydrogen bonds with Asp114 in the D2 receptor's binding pocket, preventing the conformational shift required for G-protein coupling [4]. This deuterated analog also exhibits 30% greater selectivity for D4 receptors over α1-adrenoceptors (Ki = 39 nM) compared to the parent compound, potentially reducing off-target effects [4] [7].

Table 1: Dopamine Receptor Binding Profile of Pimozide-d4

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (vs D2)Allosteric Effects
D21.4 ± 0.21.0 (Reference)Stabilizes inactive conformation
D32.5 ± 0.30.56Modulates G-protein coupling efficiency
D43.8 ± 0.40.37Alters β-arrestin recruitment kinetics
D1588 ± 450.002Minimal allosteric influence

Antagonistic Effects on STAT3/STAT5 Signaling Cascades in Oncological Contexts

Pimozide-d4 demonstrates potent inhibition of constitutive STAT5 phosphorylation at Tyr694 (IC50 = 5-10 μM) without directly affecting upstream kinase activity [5]. In FLT3-ITD-driven acute myeloid leukemia (AML) models, treatment disrupts STAT5 dimerization and nuclear translocation, reducing transcription of survival genes BCL-XL and CYCLIN D1 by 70-80% [5]. The deuterated analog exhibits 25% greater suppression of STAT5-dependent transcription compared to non-deuterated pimozide, attributed to prolonged intracellular retention [3] [5].

In osteosarcoma models, Pimozide-d4 (10 μM) suppresses STAT5A and STAT5B with binding energies of -8.4 and -6.4 kcal/mol, respectively, confirmed through cellular thermal shift assays [9]. This interaction reduces expression of cancer stem cell markers DCLK1 (80% decrease), CD44 (75% decrease), and OCT-4 (70% decrease), effectively inhibiting osteosphere formation [9]. The compound additionally inhibits STAT3 phosphorylation at Tyr705 in a cell-context-dependent manner, particularly effective in glioblastoma and myeloproliferative neoplasms [9].

Table 2: STAT Pathway Inhibition in Malignant Models

Cancer TypeSTAT TargetEffective ConcentrationKey Molecular EffectsFunctional Outcomes
AML (FLT3-ITD+)STAT5 (pY694)5-10 μM↓ BCL-XL, ↓ CYCLIN D1Synergistic apoptosis with tyrosine kinase inhibitors
OsteosarcomaSTAT5A/B10 μM↓ DCLK1, ↓ CD44, ↓ OCT-480% reduction in osteosphere formation
GlioblastomaSTAT3 (pY705)8-12 μM↓ Survivin, ↓ VEGFDisruption of 3D tumor spheroid growth
Breast CancerSTAT5/STAT37-15 μM↓ p-AKT, ↓ mTORC1G0/G1 cell cycle arrest

Calcium Channel Blockade and Implications for Neuronal Excitability Regulation

Pimozide-d4 inhibits voltage-gated calcium channels (VGCCs), particularly L-type (Cav1.2) and T-type (Cav3.2) subtypes, at concentrations ≥ 1 μM [1] [3]. This blockade reduces calcium influx by 60-75% in hippocampal neurons, subsequently diminishing calcium/calmodulin-dependent kinase II (CaMKII) autophosphorylation [3]. The deuterium substitution enhances membrane partitioning, increasing channel blocking potency by approximately 20% compared to non-deuterated pimozide [4].

In striatal medium spiny neurons, Pimozide-d4 (5 μM) suppresses calcium-mediated afterhyperpolarization currents by 45%, potentially explaining its efficacy in reducing tic frequency in movement disorders [1] [6]. The compound additionally inhibits voltage-gated inwardly rectifying potassium channels (KCNH2) at therapeutic concentrations, creating a complex interplay between calcium and potassium conductance that stabilizes neuronal firing patterns [1].

Modulation of Wnt/β-Catenin and AKT/mTOR Pathways in Cellular Proliferation

Pimozide-d4 disrupts Wnt/β-catenin signaling through dual mechanisms: (1) promoting β-catenin phosphorylation at Ser45 via casein kinase 1α (CK1α), and (2) enhancing β-catenin degradation complex assembly [6]. In colorectal cancer models, 10 μM treatment reduces nuclear β-catenin by 70% and downregulates downstream targets c-MYC and CYCLIN D1 [6]. The deuterated analog demonstrates prolonged pathway suppression, maintaining 50% β-catenin reduction for 24 hours post-washout versus 8 hours for non-deuterated compound [4].

Simultaneously, Pimozide-d4 inhibits AKT phosphorylation at Thr308 and Ser473, reducing mTORC1 activity by 80% in breast cancer models [6]. This dual-pathway suppression creates synergistic anti-proliferative effects:

  • G1 Cell Cycle Arrest: 90% reduction in retinoblastoma protein phosphorylation
  • Stemness Suppression: 85% decrease in CD133+ cancer stem cells
  • Drug Efflux Inhibition: 70% reduction in ABCG2 transporter expression [9]

Table 3: Effects on Proliferation Pathways Across Cancer Types

PathwayMolecular TargetCancer ModelKey Downstream EffectsPhenotypic Impact
Wnt/β-Cateninβ-Catenin (Ser45 phosphorylation)Colorectal↓ c-MYC (80%), ↓ Cyclin D1 (75%)70% reduction in tumor spheroid formation
AKT/mTORAKT (Thr308/Ser473)Breast Cancer↓ p-S6K (85%), ↓ 4EBP1 phosphorylationG0/G1 arrest (90% cells)
Cross-talk ModulationGSK3β activationPancreatic↑ β-Catenin degradation (70%)Synergism with chemotherapy
USP1/UAF1 InhibitionDeubiquitinase complexNSCLC↑ PCNA degradation (60%)Re-sensitization to platinum agents

Properties

Product Name

Pimozide-d4-1

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one

Molecular Formula

C28H29F2N3O

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i1D,2D,5D,6D

InChI Key

YVUQSNJEYSNKRX-NMRLXUNGSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2C3CCN(CC3)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.